3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a trityl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties includes exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the trityl group provides stability and influences the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane moiety and is used in similar chemical reactions.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Another compound with multiple dioxaborolane groups, used in advanced materials and organic synthesis.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is used in dye-sensitized solar cells and other electronic applications.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The trityl group enhances the compound’s stability, while the dioxaborolane moiety allows for versatile chemical modifications. This makes it a valuable compound in various research and industrial applications.
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C₁₃H₁₈BNO₂
- Molecular Weight : 219.09 g/mol
- CAS Number : 1319591-26-8
The biological activity of this compound is closely linked to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in boron-based drug design, particularly in targeting enzymes and receptors involved in cancer and inflammatory diseases.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Some derivatives of pyrazole compounds have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
- Antimicrobial Properties : Certain pyrazole derivatives have demonstrated antimicrobial activities against various pathogens.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of pyrazole derivatives. The study reported that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7 and A549) .
- Enzyme Inhibition : Research has indicated that boron-containing compounds can act as enzyme inhibitors. For instance, studies have shown that similar dioxaborolane compounds can inhibit serine proteases, which are critical in cancer progression .
Research Findings
A summary of key findings from various studies related to the biological activity of this compound is presented in the table below:
Properties
Molecular Formula |
C28H29BN2O2 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole |
InChI |
InChI=1S/C28H29BN2O2/c1-26(2)27(3,4)33-29(32-26)25-20-21-31(30-25)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 |
InChI Key |
UDDYXPPGFPNPGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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